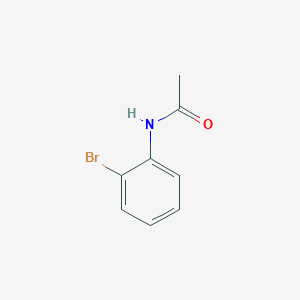

2'-Bromoacetanilide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBKUOHHOWQHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210330 | |

| Record name | Acetamide, N-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-76-6 | |

| Record name | N-(2-Bromophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Bromoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering of 2 Bromoacetanilide

Conventional Synthetic Routes for Bromoacetanilides

Conventional methods for synthesizing bromoacetanilides have been well-established for decades. These routes typically involve direct bromination or multi-step processes starting from related precursors.

Direct Bromination Approaches: Substrate-Dependent Selectivity

The direct bromination of acetanilide (B955) is a common method for introducing a bromine atom onto the aromatic ring. However, the selectivity of this reaction is highly dependent on the substrate and reaction conditions. The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator. Consequently, the bromination of acetanilide typically yields a mixture of ortho- and para-isomers, with the para-isomer (4'-bromoacetanilide) being the major product due to steric hindrance at the ortho positions. gradesfixer.com

To achieve a higher yield of the ortho-isomer, 2'-bromoacetanilide, specific reaction conditions and brominating agents are necessary. The choice of solvent and temperature can influence the regioselectivity of the bromination. For instance, dissolving acetanilide in glacial acetic acid and adding bromine dropwise while maintaining a low temperature (below 5°C) can help control the exothermic reaction. However, achieving high ortho-selectivity remains a challenge in direct bromination.

The use of liquid bromine presents significant hazards as it is toxic, corrosive, and generates harmful hydrogen bromide (HBr) gas as a byproduct. acs.orgservice.gov.uknih.gov This has led to the exploration of alternative brominating agents.

Multi-Step Synthesis from Related Precursors

An alternative to direct bromination is a multi-step synthesis starting from a precursor that already has the bromo-substituent in the desired ortho position. A common starting material for the synthesis of this compound is 2-bromoaniline (B46623). fishersci.atfishersci.canih.govuni.lu

The synthesis involves the N-acetylation of 2-bromoaniline. acs.org In this reaction, the amino group of 2-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. A conventional reagent for this purpose is acetic anhydride (B1165640). acs.orgsci-hub.st The reaction is typically carried out in the presence of a catalyst or a base to neutralize the acetic acid byproduct.

This multi-step approach offers excellent regioselectivity, as the position of the bromine atom is pre-determined by the choice of the starting material. This avoids the separation of isomers that is often required in direct bromination methods.

Green Chemistry Principles in Bromoacetanilide (B25293) Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, guided by the principles of green chemistry. gradesfixer.comsci-hub.st This includes the use of safer reagents and solvents, maximizing atom economy, and minimizing waste.

Environmentally Benign Reagents and Solvents

A key aspect of green chemistry is the replacement of hazardous substances with safer alternatives. In the context of bromoacetanilide synthesis, this involves avoiding toxic liquid bromine and chlorinated solvents. acs.orginnovareacademics.in

Several greener brominating agents have been developed. These include solid brominating agents like N-bromosuccinimide (NBS) and pyridinium (B92312) tribromide, which are easier and safer to handle than liquid bromine. acs.orgsci-hub.stcambridgescholars.com Another approach is the use of an aqueous CaBr₂-Br₂ system, which has been shown to be an effective and environmentally friendly brominating reagent. acs.org

The use of aqueous mediums or greener solvents like ethanol-water mixtures is also a significant improvement over traditional chlorinated solvents. sci-hub.stinnovareacademics.in For the acetylation step, using acetic acid directly instead of acetic anhydride is considered a greener alternative as it has 100% atom economy and is less hazardous. ijtsrd.com

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Traditional bromination reactions often have poor atom economy due to the formation of byproducts like HBr. gradesfixer.com

Green synthetic routes aim to maximize atom economy. For instance, methods that generate the brominating species in situ can improve atom economy and reduce waste. sci-hub.storientjchem.org Furthermore, the use of catalysts can enhance reaction efficiency and reduce the amount of reagents needed, thereby minimizing waste. ijtsrd.com The development of recyclable catalysts is also an important strategy in green chemistry.

In Situ Generation of Brominating Species

The in situ generation of bromine is a key strategy to avoid the handling of hazardous liquid bromine. sci-hub.stchegg.com This can be achieved through various methods:

Bromide-Bromate System: A mixture of a bromide salt (like KBr or NaBr) and a bromate (B103136) salt (like KBrO₃) in the presence of an acid can generate bromine in situ. sci-hub.stias.ac.in

Oxidation of Bromide: Bromide ions can be oxidized to generate bromine. Common oxidizing agents include ceric ammonium (B1175870) nitrate (B79036) (CAN) in combination with KBr, and sodium hypochlorite (B82951) (household bleach) with NaBr. acs.orginnovareacademics.inscribd.com The reaction of sodium bromide with sodium hypochlorite in an acetic acid-water medium is another example. sci-hub.st

HBr-H₂O₂ System: The oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) is another green method for generating bromine in situ, with water being the only byproduct. innovareacademics.inacs.org

These in situ methods are not only safer but also allow for better control over the reaction and can lead to higher selectivity. orientjchem.org For example, a study on the bromination of acetanilide using an in situ generated brominating reagent from an acidic bromate-bromide reaction allowed for the evaluation of the reaction kinetics. orientjchem.org

Reaction Optimization and Process Intensification

The synthesis of this compound is subject to optimization strategies aimed at improving reaction efficiency, minimizing waste, and enhancing product purity. These strategies range from fundamental stoichiometric control to the adoption of advanced process intensification technologies like flow chemistry.

Precise control over the stoichiometry of reactants is fundamental to maximizing the yield of this compound while minimizing the formation of undesirable side products. The primary synthesis involves the electrophilic aromatic substitution of acetanilide with bromine, typically in a solvent like glacial acetic acid. chegg.com The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator. However, its activating nature can lead to polysubstitution if the reaction conditions are not carefully managed.

The principal side products in this bromination are the para-isomer (4'-bromoacetanilide) and di-substituted products such as 2,4'-dibromoacetanilide. To suppress the formation of these byproducts, controlling the molar ratio of the reactants is critical. An optimized stoichiometry, often approaching a 1:1 molar ratio of acetanilide to bromine, is employed to favor monosubstitution. In many laboratory procedures, acetanilide is established as the limiting reagent to ensure the complete consumption of the more hazardous bromine. chegg.com Any excess bromine remaining after the reaction can be quenched by adding a reducing agent, such as sodium bisulfite, which converts it to bromide ions, thereby preventing further unwanted bromination of the product. chegg.comgoogle.com

Furthermore, the electron-withdrawing character of the amide's carbonyl group makes the aromatic ring less nucleophilic than in aniline (B41778), which helps to moderate the reaction and prevent the formation of di- and tri-substituted products that are common when reacting aniline directly. The steric bulk of the acetamido group also contributes to the regioselectivity, although it does not completely prevent ortho-substitution. Kinetic studies and careful adjustment of reagent ratios are therefore essential for reducing side products and simplifying purification processes.

Process intensification through flow chemistry has emerged as a powerful technique for conducting chemical reactions with enhanced safety, efficiency, and control compared to traditional batch methods. acs.orgsymeres.com This technology has been successfully applied to transformations involving this compound, particularly in palladium-catalyzed cross-coupling reactions.

A notable application involves the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid, a key reaction for forming C-C bonds to produce biaryl compounds. acs.org In a continuous-flow protocol, researchers developed a system using a supported N-heterocyclic carbene-palladium(II) catalyst (SP-NHC-Pd(II)). The optimization of flow parameters was critical to the success of the reaction.

As detailed in the table below, the flow rate was systematically reduced to increase the residence time, leading to a significant improvement in substrate conversion. The final optimized conditions delivered the desired product with high yield and impressive productivity. acs.org

| Parameter | Initial Condition | Optimized Condition |

|---|---|---|

| Temperature | 140 °C | 140 °C |

| Back Pressure | 500 psi | 750 psi |

| Flow Rate | 1 mL/min | 0.1 mL/min |

| Residence Time | 5 min | 15 min |

| Substrate Conversion | 20% | ~100% |

| Isolated Yield | - | 94% |

| Productivity | - | 0.7 g/h |

Data sourced from a 2024 study on Pd-catalyzed cross-coupling reactions in flow chemistry. acs.org

This flow chemistry approach not only achieved a high yield but also demonstrated excellent sustainability by enabling the effective separation and recovery (98%) of the cyclopentyl methyl ether (CPME) solvent. acs.org The precise control over temperature, pressure, and residence time inherent to flow reactors enhances reaction efficiency and safety, making it a highly attractive method for the industrial production of this compound derivatives. acs.orgsymeres.com

Stoichiometric Control and Side Product Reduction

Stereoselective Synthesis and Chiral Derivatives of Bromoacetanilides

This compound serves as a valuable precursor for the synthesis of complex chiral molecules, particularly those possessing axial chirality, such as substituted biaryls. The development of stereoselective methods is crucial for accessing single enantiomers, which are of high importance in pharmaceuticals and materials science.

The creation of enantiopure compounds from achiral precursors like this compound requires asymmetric synthesis strategies. One of the primary classes of chiral molecules derived from bromoacetanilides are atropisomeric biaryls. Atropisomers are stereoisomers resulting from hindered rotation around a single bond.

The Ullmann reaction, a classical method for forming aryl-aryl bonds via copper-mediated coupling of aryl halides, can be adapted for asymmetric synthesis. acs.org By incorporating a chiral ligand into the reaction, it is possible to influence the stereochemical outcome. For instance, the stoichiometric coupling of related aromatic compounds in the presence of a chiral ligand such as (-)-sparteine (B7772259) has been shown to produce biaryl products with significant enantiomeric excess (up to 76% ee). acs.org This principle of using a chiral influence during the C-C bond formation is a key strategy for preparing enantiopure derivatives from bromoacetanilide precursors.

A more advanced and highly effective strategy for obtaining enantiopure products is Dynamic Kinetic Resolution (DKR). acs.org This technique is applied to a configurationally unstable (racemizing) starting material. A catalyst then selectively converts one of the rapidly interconverting enantiomers into a single enantiomer of the product. This allows for a theoretical yield of 100% for a single enantiomer, far surpassing the 50% limit of classical kinetic resolution. In the context of biaryl synthesis, DKR of configurationally labile cyclic biaryl precursors, such as aminals, has been achieved via ruthenium-catalyzed asymmetric transfer hydrogenation, yielding axially chiral diamines with nearly perfect enantioselectivity (up to 99% ee). acs.org Such strategies highlight the potential for transforming bromoacetanilide-derived intermediates into highly valuable, enantiopure compounds.

A sophisticated approach to controlling stereoselectivity in C-H functionalization reactions involves the use of chiral directing groups. More recently, the concept of a Chiral Transient Directing Group (CTDG) has emerged as a highly atom- and step-economical strategy. snnu.edu.cnnih.gov This method avoids the need for separate synthetic steps to install and later remove a directing group.

In this approach, a chiral catalyst, often an amino acid or a chiral amine, reversibly and temporarily reacts with a functional group already present on the substrate (e.g., an aldehyde or an amide). snnu.edu.cnchemrxiv.org This in-situ formation creates a chiral directing group that coordinates to a transition metal catalyst. The chiral environment of the CTDG then guides the metal to a specific C-H bond and controls the facial selectivity of the subsequent bond-forming reaction, thus inducing enantioselectivity. snnu.edu.cn

This strategy is particularly powerful for the atroposelective synthesis of chiral biaryls, a class of molecules directly accessible from this compound derivatives through reactions like C-H olefination or arylation. snnu.edu.cn The CTDG approach offers several advantages:

It is highly efficient, as the directing group is catalytic and transient.

It simplifies the synthetic process by eliminating protection/deprotection steps.

It minimizes the number of species in the reaction, which can reduce side reactions. snnu.edu.cn

By applying CTDG strategies to substrates derived from this compound, chemists can achieve high levels of regio- and stereocontrol, enabling the asymmetric synthesis of complex and valuable chiral molecules. snnu.edu.cn

Reaction Mechanisms and Kinetics of 2 Bromoacetanilide Transformations

Electrophilic Aromatic Substitution Pathways in Bromoacetanilides

Electrophilic aromatic substitution is a primary reaction mechanism for bromoacetanilides, where an electrophile replaces a hydrogen atom on the aromatic ring. chegg.com The existing substituents—the bromine atom and the acetamido group—play a crucial role in determining the rate and position of the substitution.

The regioselectivity of electrophilic aromatic substitution on a substituted benzene (B151609) ring is dictated by the electronic properties of the substituents already present. In the case of bromoacetanilides, the outcome of the reaction is a balance between the effects of the acetamido group (-NHCOCH₃) and the bromine atom (-Br).

Acetamido Group: The acetamido group is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene. quora.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, thereby increasing the ring's electron density and making it more attractive to electrophiles. This resonance effect is strongest at the ortho and para positions, making the acetamido group an ortho-, para-director. quora.comquizlet.com

Bromine Atom: The bromine atom is a deactivating group. While it has lone pairs that can be donated via resonance, its strong electronegativity withdraws electron density from the ring inductively, making the ring less reactive towards electrophiles. Like other halogens, it is an ortho-, para-director because the resonance donation, although weak, is directed to these positions.

When both groups are present, as in 2'-Bromoacetanilide, the powerful activating and directing effect of the acetamido group generally dominates. However, the position of the incoming electrophile is also subject to steric hindrance. For instance, in the bromination of acetanilide (B955) to form bromoacetanilide (B25293), the bulky acetamido group can sterically hinder the ortho positions, leading to the preferential formation of the para-substituted product, 4'-bromoacetanilide (B85723). quizlet.com To synthesize p-bromoaniline, the -NH₂ group of aniline (B41778) is first converted to the moderately activating -NHCOCH₃ group to prevent the formation of 2,4,6-tribromoaniline. quora.com

The accepted mechanism for electrophilic aromatic substitution involves a two-step process centered around a key intermediate known as the arenium ion, or sigma (σ) complex.

Formation of the Arenium Ion: The reaction begins with the attack of the electrophile (E⁺) on the electron-rich π system of the bromoacetanilide ring. This leads to the formation of a resonance-stabilized carbocation called the arenium ion. quora.com In this intermediate, the carbon atom bonded to the electrophile becomes sp³-hybridized, disrupting the aromaticity of the ring. The positive charge is delocalized over the other five carbon atoms of the ring, particularly at the positions ortho and para to the site of attack.

Deprotonation to Restore Aromaticity: In the second step, a base in the reaction mixture removes a proton from the sp³-hybridized carbon atom that bears the electrophile. This restores the aromatic π system and yields the final substituted product.

The stability of the intermediate arenium ion is a critical factor in determining the reaction's regioselectivity. The activating acetamido group helps to stabilize the positive charge of the arenium ion, especially when the attack occurs at the ortho or para positions, thus lowering the activation energy for substitution at these sites.

Influence of Activating/Deactivating Groups on Regioselectivity

Nucleophilic Substitution Reactivity of the Bromine Atom

While the electron-rich aromatic ring is prone to electrophilic attack, the bromine atom on this compound can be replaced via nucleophilic substitution. In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion.

The reactivity of bromoacetanilide isomers in nucleophilic substitution reactions is influenced by steric factors. The ortho isomer, this compound, exhibits enhanced steric hindrance around the reaction site due to the adjacent acetamido group. This steric crowding can impede the approach of the nucleophile, potentially reducing the reaction rate compared to its para-isomer, 4'-Bromoacetanilide.

Kinetic studies provide insight into this reactivity. For example, the reaction of this compound with 4-nitrophenoxide in methanol (B129727) follows second-order kinetics, with a measured rate constant of 2.33 x 10⁻³ mol/L·sec⁻¹. This value reflects the specific electronic and steric environment of the ortho-substituted isomer.

The general mechanism for nucleophilic aromatic substitution (SNAAr) involves two steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom attached to the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring.

Loss of the Leaving Group: The bromide ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Reduction Chemistry and Dehalogenation Pathways

The bromine atom in this compound can be removed through reduction reactions, a process known as dehalogenation. This transformation is a key method for synthesizing specific isomers of acetanilide or aniline that might be difficult to produce directly. Reductive dehalogenation typically involves the use of a reducing agent that can cleave the carbon-bromine bond. While specific studies on the dehalogenation of this compound are not detailed in the provided context, general principles of aromatic dehalogenation can be applied. For instance, catalytic hydrogenation using a metal catalyst like palladium or nickel, or the use of metal hydrides, are common methods for such transformations. In a related context, the reduction of 4'-bromoacetanilide can yield 4'-bromoaniline using reducing agents like lithium aluminum hydride, although this reaction targets the amide group rather than the halogen.

Photoinitiated Rearrangements and Free-Radical Mechanisms

N-Bromoacetanilide, a related compound, undergoes a notable photoinitiated rearrangement. This reaction proceeds via a free-radical mechanism when initiated by light. cdnsciencepub.com

When N-bromoacetanilide in a solvent like carbon tetrachloride is exposed to light, it rearranges to form a mixture of ortho- and para-bromoacetanilide. cdnsciencepub.comresearchgate.netcdnsciencepub.com This transformation is understood to proceed through a free-radical chain mechanism. cdnsciencepub.comcdnsciencepub.com

The key steps in the proposed mechanism are:

Initiation: The reaction is initiated by the homolytic cleavage of the relatively weak nitrogen-bromine (N-Br) bond upon absorption of light, generating an acetanilide radical and a bromine radical. royalholloway.ac.uk

Propagation: The reaction can then proceed via several chain-propagating pathways. One proposed mechanism involves the bromine radical abstracting a hydrogen atom from the aromatic ring of another N-bromoacetanilide molecule, but a more accepted pathway involves the bromine radical attacking the ring or the acetanilide radical reacting to form the product. cdnsciencepub.comroyalholloway.ac.uk The product-determining species is considered to be either the mesomeric acetanilide radical or the bromine atom. cdnsciencepub.comcdnsciencepub.com

Termination: The chain reaction terminates when two radicals combine.

The ratio of ortho- to para-bromoacetanilide produced can be influenced by the solvent composition, suggesting that solvent molecules may play a role in the reaction pathway, possibly through the formation of complexes with the radical intermediates. cdnsciencepub.com In the presence of toluene (B28343), the reaction becomes a long-chain process that produces p-bromoacetanilide, acetanilide, and benzyl (B1604629) bromide. cdnsciencepub.comcdnsciencepub.com Three distinct light-catalyzed free-radical mechanisms have been considered for this rearrangement: two chain reactions and one non-chain process involving geminate cage recombination. cdnsciencepub.com

Chain Reactions and Quantum Efficiency Studies

The photoinitiated reactions of N-bromoacetanilides, including this compound, have been a subject of investigation to understand their free-radical mechanisms. The photoinduced rearrangement of N-bromoacetanilide to p-bromoacetanilide in carbon tetrachloride has been found to have a quantum efficiency approaching unity. cdnsciencepub.com This suggests a very short chain process. cdnsciencepub.com Evidence points to a chain component in the reaction, with either the mesomeric acetanilide radical or a bromine atom acting as the product-determining species. cdnsciencepub.com

Three primary light-catalyzed, free-radical mechanisms are considered plausible for the N to C rearrangement of N-bromoacetanilide:

Mechanism 1: A chain reaction involving a 1,5-displacement of a bromine atom by a bromine radical. cdnsciencepub.com

Mechanism 2: A chain reaction where the mesomeric carbon-nitrogen radical is the chain-propagating species. cdnsciencepub.com

Mechanism 3: A non-chain process that yields products through geminate cage recombination. cdnsciencepub.com

Experiments using trace amounts of initiators like azobisisobutyronitrile or benzoyl peroxide, as well as inhibition with oxygen, did not definitively confirm a long-chain process for the rearrangement. cdnsciencepub.com However, the reaction of N-bromoacetanilide with toluene in carbon tetrachloride does proceed via a long-chain process. cdnsciencepub.com The quantum yield for the disappearance of N-bromoacetanilide was determined to be approximately 1.1 ± 0.2, indicating a very short chain reaction. cdnsciencepub.com For comparison, the photochemical reaction between hydrogen and bromine has a low quantum yield of about 0.01. mlsu.ac.in

Solvent Effects on Product Distribution

The solvent environment plays a crucial role in directing the outcome of this compound reactions. Small variations in the solvent composition can significantly affect the product ratio of p- to o-bromoacetanilide during photoinitiated rearrangements. cdnsciencepub.com

In the context of palladium-catalyzed intramolecular C–H functionalization of 2-bromoacetanilide, various solvents have been investigated. Solvents such as 2-MeTHF, CPME, and GVL have demonstrated good performance due to their thermal stability, acid-base tolerance, and optimal solvation properties. acs.org Notably, CPME and its aqueous azeotrope resulted in high conversion and selectivity, attributed to their ability to ensure a homogeneous reaction mixture. acs.org The choice of solvent can also influence the selectivity of bromination reactions, with factors like steric hindrance and the kinetic or thermodynamic nature of the product distribution playing a part. gla.ac.uk

Hydrogen Abstraction Reactions

Hydrogen abstraction is a key step in many radical reactions involving N-bromoacetanilides. The photoinitiated reactions of N-bromoacetanilide have been studied with a particular interest in the hydrogen abstraction capabilities of the generated radicals. cdnsciencepub.com In the reaction of N-bromoacetanilide with a solvent, propagation steps can involve either bromine atom abstraction or hydrogen abstraction by the mesomeric acetanilide radical. cdnsciencepub.com

The bromination of toluene by N-bromo-2,4,6-trichloroacetanilide serves as a model, proceeding through a chain mechanism where a bromine radical is the chain-propagating species. cdnsciencepub.com This model helps to explain the reaction of N-bromoacetanilide in dilute carbon tetrachloride solutions containing toluene. cdnsciencepub.com The study of such reactions is part of a broader interest in the hydrogen abstraction reactions of divalent nitrogen. cdnsciencepub.com

Electrochemical Reaction Pathways and Product Diversification

The electrochemical reduction of bromoacetamides has been investigated to understand their reaction pathways. psu.edu The reduction of secondary and tertiary α-bromoisobutyramides in aprotic solvents at a mercury electrode involves a two-electron cleavage of the C-Br bond, forming a carbanion. rsc.org This carbanion can then undergo self-protonation. rsc.org For secondary 2-bromoamides, deprotonation at the nitrogen atom can occur, leading to a bromo-containing anion. rsc.org The fate of this anion is highly dependent on the solvent. In N,N-dimethylformamide or N,N-dimethylacetamide, it can undergo cyclocondensation with the solvent's carbonyl group to form an oxazolidin-4-one derivative. rsc.org

These electrochemical methods offer pathways for product diversification. For instance, the electrochemical synthesis of bromohydrins and their ethers can be achieved through the hydroxy- and alkoxybromination of alkenes using potassium bromide. researchgate.net

Catalytic Reaction Mechanisms Involving Bromoacetanilides

Catalysis provides efficient and selective routes for the transformation of bromoacetanilides, with transition metals and acids playing pivotal roles.

Palladium catalysts are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. acs.orggoogle.com These reactions are fundamental in synthesizing complex organic molecules for pharmaceuticals, agrochemicals, and fine chemicals. acs.org The Suzuki-Miyaura cross-coupling reaction, for example, is a prominent method for C-C bond formation. acs.org

In the context of 2-bromoacetanilide, palladium-catalyzed reactions have been employed for various transformations. For instance, a palladium-catalyzed domino intermolecular Suzuki followed by an intramolecular Heck coupling provides a route to 9-fluorenylidene derivatives. researchgate.net Palladium-catalyzed carbonylation of 2-bromoanilines with reagents like 2-formylbenzoic acid offers an efficient synthesis of functionalized isoindolinones. nih.gov The mechanism of these palladium-catalyzed reactions is believed to involve a catalytic cycle similar to that proposed for other aryl bromide aminations, although specific pathways may differ. google.com The use of flow chemistry has been shown to enhance the efficiency and safety of these reactions. acs.org

The Orton rearrangement, the acid-catalyzed transformation of N-haloacetanilides to their corresponding p-haloacetanilides, has been extensively studied. cdnsciencepub.com In aprotic solvents, the mechanism of this rearrangement catalyzed by carboxylic acids is complex. cdnsciencepub.com

Studies on the rearrangement of N-bromo-4-chloroacetanilide to 2-bromo-4-chloroacetanilide catalyzed by trifluoroacetic acid in chlorobenzene (B131634) suggest a mechanism involving at least three steps. cdnsciencepub.com In contrast, the rearrangement of N-bromoacetanilide catalyzed by the stronger trichloroacetic acid appears to follow a more simplified rate law. cdnsciencepub.com The accumulated evidence from various studies supports an intramolecular migration of the bromine atom. cdnsciencepub.com The pinacol (B44631) rearrangement, an acid-catalyzed rearrangement of 1,2-diols, serves as another example of acid-catalyzed rearrangements that can lead to significant structural changes, including ring expansions. masterorganicchemistry.comlibretexts.org

Bromocyclization Mechanistic Studies

The transformation of this compound can be directed toward the synthesis of complex heterocyclic structures, such as carbazoles, through intramolecular cyclization reactions. A notable method involves a palladium-catalyzed process that couples C-H functionalization with C-N bond formation. nih.gov

The synthesis begins with a Suzuki-Miyaura coupling of this compound with an appropriate boronic acid to form a biaryl acetamide (B32628) intermediate. nih.gov This intermediate then undergoes an intramolecular cyclization to yield the carbazole (B46965) product. The mechanism for this cyclization is thought to proceed via one of two main pathways after the formation of a palladium amide intermediate (species 3 in the proposed scheme):

Heck-like Insertion : The palladium amide may insert into an arene C-H bond of the adjacent aromatic ring, forming a palladacycle intermediate. A subsequent trans-β-hydride elimination from this intermediate would then generate the carbazole and a Pd(0) species. nih.gov

Wacker-like Addition : Alternatively, the palladium amide could add across the adjacent arene in a Wacker-like process. This would also form a palladacycle, which then undergoes β-hydride elimination to afford the final carbazole product. nih.gov

Kinetic Investigations of Bromoacetanilide Reactions

The kinetics of reactions involving this compound are characteristic of nucleophilic substitution and coupling reactions. For nucleophilic aromatic substitution, the reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. This indicates a second-order kinetic profile, which is typical for bimolecular nucleophilic substitution (SN2) reactions. chemicalnote.compressbooks.pub

The rate law for such a reaction can be expressed as:

Rate = k[this compound][Nucleophile]

This relationship signifies that the reaction proceeds through a single transition state involving both reacting species. chemicalnote.compressbooks.pub

Specific kinetic studies have quantified the reactivity of this compound. For instance, in its reaction with 4-nitrophenoxide in methoxyethanol, the second-order rate constant (k) was determined to be 2.33 × 10⁻³ L·mol⁻¹·s⁻¹. The ortho-position of the bromine atom in this compound introduces steric hindrance, which can reduce the rate of nucleophilic substitution compared to its para-isomer, 4'-bromoacetanilide.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, the rate-limiting step is often the oxidative addition of the aryl halide (in this case, this compound) to the Pd(0) catalyst. acs.org The reactivity order for aryl halides in such reactions is typically I > Br > Cl. jk-sci.com

The rates of chemical reactions involving this compound can be significantly influenced by the composition of the reaction medium, including its pH and the presence of ionic additives (salts).

Influence of pH:

The pH of the reaction medium can affect reaction rates, particularly in base-catalyzed processes common in cross-coupling chemistry. For instance, in Suzuki-Miyaura reactions where this compound is a substrate, a suitable base is required to activate the boronic acid component for transmetalation. The choice and concentration of the base (which dictates the pH) can influence the reaction rate. organic-chemistry.org In some cases, changing the base from a weaker one like potassium bicarbonate (KHCO₃) to a stronger one like potassium carbonate (K₂CO₃) has been shown to increase the reaction rate. organic-chemistry.org

Influence of Ionic Additives:

The addition of neutral salts (ionic additives) to the reaction mixture can alter the rate of reaction between ionic species, a phenomenon known as the salt effect. For reactions in solution, the rate constant often increases with an increase in the ionic strength of the medium. pjsir.org This is explained by the Brønsted-Bjerrum equation, which relates the rate constant to the charges of the reacting ions and the ionic strength of the solution. While specific studies on this compound are not detailed in the provided context, the general principle applies to its reactions that involve ionic intermediates or reagents. For example, in nucleophilic substitution reactions where the nucleophile is an anion, increasing the ionic strength of the solvent can stabilize the charged transition state, thereby accelerating the reaction.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Cross-Coupling Reactions Utilizing Bromoacetanilides

The presence of a bromine atom on the phenyl ring of 2'-bromoacetanilide makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) bonds.

The Suzuki-Miyaura coupling is a powerful method for creating biaryl compounds, which are prevalent structures in many biologically active molecules. This compound is frequently used as the aryl halide partner in these reactions.

In a notable application, this compound is coupled with various arylboronic acids to synthesize substituted 2-acetamidobiphenyls. nih.gov These biaryl amides are crucial intermediates for the subsequent synthesis of carbazoles, a class of heterocyclic compounds with significant pharmacological properties. The reaction is typically performed in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a bulky biaryl phosphine (B1218219) ligand like 2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl (SPhos). nih.gov This catalyst system is highly efficient, enabling the reaction to proceed with high yields. For instance, the coupling of this compound with 2-methoxyphenylboronic acid can be scaled up significantly with no loss in yield, demonstrating the robustness of the method for producing key synthetic intermediates. nih.gov

Table 1: Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Acetamidobiphenyl | Near quantitative | nih.gov |

This compound is also a suitable substrate for other important palladium-catalyzed cross-coupling reactions, including the Heck and Sonogashira reactions.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org While specific examples detailing the Heck reaction with this compound are specialized, the general mechanism involves catalysts like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate. wikipedia.org The reaction's utility lies in its ability to form C-C bonds with high stereoselectivity. organic-chemistry.org The development of catalysts such as palladium-doped silica (B1680970) (Pd/SiO₂) nanoparticles allows for these reactions to be conducted under microwave irradiation, offering high activity and the potential for catalyst recycling. rsc.org

The Sonogashira reaction couples aryl halides with terminal alkynes to produce substituted alkynes, a valuable functional group in organic synthesis and medicinal chemistry. researchgate.netwikipedia.org The reaction typically employs a dual catalyst system of palladium and copper. wikipedia.orgorganic-chemistry.org This method can be carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org As with the Heck reaction, advancements have led to the development of reusable and efficient catalysts, such as palladium supported on silica, which are effective under microwave conditions. rsc.org

Beyond the named reactions, this compound is used in a broader context of palladium-catalyzed C-C bond formation. These methods are essential for constructing the carbon skeletons of complex organic molecules. The key to the success of these transformations often lies in the selection of the appropriate ligand and reaction conditions. mit.edu

Research has shown that catalyst systems combining a palladium source with bulky, monodentate phosphine ligands are highly effective. mit.edu For example, the synthesis of carbazoles from this compound involves an initial palladium-catalyzed Suzuki-Miyaura coupling to form a biaryl amide, followed by a second palladium-catalyzed step to form the final heterocyclic ring system. nih.gov This tandem approach highlights the utility of palladium catalysis in multi-step syntheses starting from simple reagents like this compound.

Heck and Sonogashira Coupling Reactions

Intramolecular Functionalization and Cyclization Reactions

The acetamido group in this compound can act as an internal nucleophile or a directing group, facilitating intramolecular reactions to form heterocyclic structures.

C-H activation is an increasingly important strategy in organic synthesis that allows for the functionalization of otherwise inert C-H bonds. snnu.edu.cn In the context of molecules derived from this compound, intramolecular C-H activation is a key step for cyclization.

For example, the 2-acetamidobiphenyls synthesized via the Suzuki coupling of this compound can undergo an intramolecular C-H functionalization to yield N-acetylcarbazoles. nih.gov This cyclization is achieved through a palladium-catalyzed process that involves the activation of a C-H bond on the adjacent aryl ring. The reaction proceeds via a proposed tandem electrophilic palladation and C-N bond formation sequence. nih.gov This strategy avoids the need for pre-functionalized starting materials, making the synthesis more step-economical. snnu.edu.cn

This compound is a precursor for the synthesis of various medicinally relevant heterocycles.

Oxindoles: The oxindole (B195798) scaffold is a core structure in many pharmacologically active compounds. fishersci.ca The synthesis of oxindoles can be achieved through intramolecular cyclization of substrates like this compound. This transformation can occur via palladium-catalyzed intramolecular C-C bond formation, conceptually similar to an intramolecular Heck reaction, where the acetamido group participates in the cyclization.

Furan-2-ylmethylene Thiazolidinediones: this compound is explicitly used as a reagent in the multi-step preparation of furan-2-ylmethylene thiazolidinediones. chemicalbook.com These compounds have been identified as potent and selective inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), making them attractive targets for the development of treatments for inflammatory and autoimmune diseases. drugbank.com The synthesis involves coupling this compound with other building blocks, demonstrating its role as a key starting material in the synthesis of complex, biologically active heterocycles. chemicalbook.comresearchgate.net

C-H Activation Strategies

Design and Synthesis of Advanced Materials Precursors

The strategic placement of reactive sites on the this compound molecule makes it and its isomers key precursors in the creation of sophisticated materials.

Ligands for Coordination Complexes (e.g., Gadolinium(III) Chelates for MRI Contrast Agents)

While this compound is a versatile precursor, it is its isomer, 4'-Bromoacetanilide (B85723), that has been specifically documented as a reagent in the synthesis of new ligands for creating coordination complexes. chemicalbook.comottokemi.comfishersci.ca These ligands are designed to anchor Gadolinium(III) (Gd(III)) chelates onto titanium(IV) oxide surfaces. chemicalbook.comottokemi.comfishersci.ca Such functionalized nanoparticles are explored for their potential to enhance the effectiveness of Magnetic Resonance Imaging (MRI) contrast agents.

Precursors for Bioactive Molecules and Pharmaceutical Intermediates

The chemical reactivity of this compound makes it an important starting material for the synthesis of molecules with potential therapeutic applications.

Development of Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibitors

This compound serves as a key reagent in the preparation of furan-2-ylmethylene thiazolidinediones. americanchemicalsuppliers.com These compounds have been identified as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ). researchgate.netnih.gov PI3Kγ is a significant drug target for inflammatory and autoimmune diseases. researchgate.netnih.gov The development of selective PI3Kγ inhibitors is a crucial area of research, and this compound provides a foundational structure for synthesizing molecules like 5-benzylidene thiazolidine-2,4-dione derivatives, which are investigated for their therapeutic potential. nih.gov

Exploration of Anti-inflammatory and Analgesic Derivatives

Bromoacetanilide (B25293) derivatives are explored for their potential therapeutic applications, including anti-inflammatory and analgesic effects. For instance, 2-bromo-4-fluoroacetanilide is noted as a raw material for analgesics and antipyretics. patsnap.com The broader class of acetanilide (B955) and its derivatives has been a cornerstone in the development of such drugs. orientjchem.org Research into novel quinazolin-4-(3H)-ones and pyrazoline derivatives has shown significant analgesic and anti-inflammatory activities, with structural modifications influencing the potency of these compounds. nih.govbioline.org.br The synthesis of various substituted benzimidazoles and other acetanilide derivatives continues to be an active area of research for new lead molecules to treat pain and inflammation. orientjchem.orgrjpbcs.com

Contributions to Agrochemical Development

The utility of this compound and its derivatives extends into the agricultural sector, where they are essential intermediates for producing crop protection agents.

Intermediate in Pesticide and Herbicide Synthesis

This compound and its functionalized derivatives serve as important intermediates in the synthesis of various agrochemicals, including pesticides and herbicides. A notable example is 2'-Bromo-4'-fluoroacetanilide (BFAA), which is an intermediate in the synthesis of many N-phenylamides and is also considered an important impurity in the manufacturing of certain pesticides. nyxxb.cn This compound is a key building block for new types of fluorine-containing pesticides that are efficient and have low residue levels. patsnap.comgoogle.com The dual substitution of bromine and fluorine on the phenyl ring gives these intermediates unique chemical properties that are valuable for developing effective crop protection agents.

Based on a comprehensive search of available scientific literature, there is no verifiable information to support the use of This compound as an internal standard for analytical quantification in advanced organic synthesis or medicinal chemistry.

While the isomeric compound, 4'-Bromoacetanilide , is documented in research as an internal standard for the chromatographic analysis of substances like phenylurea and triazine herbicides in complex matrices such as oysters, the same application is not found for the 2'-bromo isomer in reliable, published sources.

Therefore, the section on its use as an internal standard cannot be provided as it would lack the necessary scientifically accurate and verifiable research findings.

Computational Chemistry and Theoretical Modeling of 2 Bromoacetanilide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to the computational study of molecules like 2'-Bromoacetanilide. Methods such as Density Functional Theory (DFT) and Ab Initio (e.g., Hartree-Fock) are employed to model the electronic structure and predict various molecular properties. researchgate.netnih.gov DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost, often in conjunction with basis sets like 6-311++G(d,p) to ensure a precise description of the electronic distribution. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For acetanilide (B955) derivatives, a key aspect of conformational analysis is the orientation of the acetamido group relative to the phenyl ring. The planarity or non-planarity of the molecule, influenced by steric hindrance from the ortho-bromine atom, is a critical determinant of its properties.

Table 1: Example of Optimized Geometrical Parameters (for p-Bromoacetanilide) (Note: This data is for the para-isomer and serves as a representative example of computational output.)

| Parameter | Bond/Angle | Calculated Value (HF/6-31G(d)) |

|---|---|---|

| Bond Length (Å) | C-Br | 1.898 |

| N-H | 0.996 | |

| C=O | 1.216 | |

| C-N | 1.397 | |

| C-C (ring avg.) | 1.387 | |

| Bond Angle (°) | C-C-Br | 119.5 |

| C-N-H | 116.4 | |

| O=C-N | 123.1 | |

| C-C-N | 127.8 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Quantum chemical calculations are used to compute the vibrational frequencies and their corresponding intensities. nih.gov These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the computational method, allowing for a more accurate comparison with experimental spectra. nih.gov

A crucial part of the analysis is the Potential Energy Distribution (PED), which assigns the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsion of particular bonds or functional groups. nih.gov This detailed assignment helps in the definitive interpretation of the experimental IR and Raman spectra. For instance, the position of the N-H and C=O stretching frequencies can provide evidence for intermolecular hydrogen bonding. researchgate.net

The table below presents selected theoretical and experimental vibrational frequencies for the isomer p-bromoacetanilide (PBA), as an example of the data obtained from such an analysis. nih.gov

Table 2: Example of Vibrational Wavenumbers (cm⁻¹) and Assignments (for p-Bromoacetanilide) (Note: This data is for the para-isomer and serves as a representative example.)

| Assignment (Mode) | Calculated FT-IR (B3LYP) | Experimental FT-IR | Potential Energy Distribution (PED) % |

|---|---|---|---|

| N-H stretch | 3361 | 3285 | ν(NH) (99%) |

| C-H stretch (ring) | 3102 | 3105 | ν(CH) (98%) |

| C=O stretch | 1710 | 1665 | ν(C=O) (82%) |

| N-H bend | 1548 | 1530 | δ(NH) (65%) |

| C-N stretch | 1267 | 1265 | ν(CN) (45%) + δ(CH) (30%) |

| C-Br stretch | 652 | 655 | ν(CBr) (50%) + ring def. (25%) |

Geometry Optimization and Conformational Analysis

Electronic Structure and Molecular Orbital Theory

Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. The analysis of these orbitals is key to understanding the electronic properties, reactivity, and spectral characteristics of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. derpharmachemica.com

A small HOMO-LUMO gap suggests that the molecule can be easily excited, which is often associated with higher chemical reactivity and potential for intramolecular charge transfer (ICT). nih.gov In molecules like this compound, ICT can occur from the electron-donating amide group to the electron-accepting bromophenyl ring system. This charge transfer is fundamental to understanding its electronic absorption spectra and nonlinear optical properties. researchgate.netderpharmachemica.com

Calculations for the isomer p-bromoacetanilide (PBA) using the B3LYP/6-31G(d,p) method provide an example of typical frontier orbital energies. derpharmachemica.com

Table 3: Example of Frontier Molecular Orbital Energies (for p-Bromoacetanilide) (Note: This data is for the para-isomer and serves as a representative example.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -8.91 |

| LUMO | -1.05 |

| HOMO-LUMO Gap (ΔE) | 7.86 |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns closely with Lewis structure concepts. uni-muenchen.de This method is used to analyze charge transfer, hyperconjugative interactions, and hydrogen bonding. researchgate.netnih.gov

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de Larger E(2) values indicate stronger interactions. For instance, the interaction between a lone pair on the oxygen atom (LP(O)) and the antibonding orbital of the adjacent C-N bond (π*(C-N)) can reveal the extent of resonance stabilization in the amide group. Similarly, interactions involving the bromine atom and the phenyl ring can be quantified. NLMO analysis further helps in understanding the delocalization of orbitals over the molecular frame. nih.gov

A comparative study on acetanilide derivatives provides stabilization energies for p-bromoacetanilide, which illustrate the key interactions. derpharmachemica.com

Table 4: Example of Second-Order Perturbation Analysis of Fock Matrix in NBO Basis (for p-Bromoacetanilide) (Note: This data is for the para-isomer and serves as a representative example.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C5-C10) | π(C8-C9) | 25.02 |

| LP(O12) | σ(N11-C13) | 30.15 |

| LP(N11) | π*(C7-C8) | 48.56 |

For this compound, a DOS plot would illustrate how the atomic orbitals of the bromine, nitrogen, oxygen, and carbon atoms contribute to the HOMO and LUMO. This analysis complements the HOMO-LUMO and NBO analyses by providing a clear picture of which parts of the molecule are most involved in electronic transitions and charge transfer processes. Such investigations have been performed on the isomer p-bromoacetanilide, confirming the contributions of different molecular fragments to its electronic structure. nih.gov

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analysis

Intermolecular Interactions and Hydrogen Bonding Analysis

Computational studies, particularly those employing Natural Bond Orbital (NBO) analysis, have been instrumental in elucidating the intermolecular forces at play in the crystalline structure of acetanilide derivatives. In crystalline acetanilide, molecules are linked in chains by N-H···O hydrogen bonds. iucr.org For the related compound, p-bromoacetanilide, vibrational spectral analysis combined with ab initio molecular orbital computations indicates the presence of strong intermolecular N-H···O hydrogen bonding. researchgate.net This is evidenced by the lowering of the imino stretching wavenumbers in its spectroscopic data. researchgate.net

The crystal structure of other brominated indole (B1671886) derivatives also reveals significant intermolecular and intramolecular hydrogen bonding. For instance, in 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indoles, strong intermolecular hydrogen bonds are observed between the amide oxygen of one molecule and the hydroxyl proton of another, as well as between the amide proton and an oxime oxygen. mdpi.com These interactions, along with C–Br···Br halogen bonds, play a crucial role in the crystal packing. mdpi.com While direct computational studies on the hydrogen bonding specifics of this compound are not extensively detailed in the provided results, the data on analogous compounds strongly suggests that N-H···O hydrogen bonds are a defining feature of its solid-state structure, influencing its molecular arrangement and stability. The presence of the bromine atom can also lead to other interactions, such as halogen bonding, which can further stabilize the crystal lattice. mdpi.com

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules like this compound, which can then be compared with experimental data for structural confirmation. For the related p-bromoacetanilide, ab initio molecular orbital computations at the HF/6-31G(d) level have been used to calculate vibrational wavenumbers and intensities. researchgate.net These theoretical spectra can be correlated with experimental FT-IR and FT-Raman spectra to understand bonding features and charge-transfer interactions. researchgate.net

For this compound itself, spectroscopic data is available. Infrared (IR) spectroscopy typically identifies the carbonyl (C=O) stretch at approximately 1650 cm⁻¹ and the N-H bend around 1550 cm⁻¹. In ¹H NMR, the acetyl methyl protons appear as a singlet around 2 ppm, while the aromatic protons show splitting patterns in the range of δ 7.2–7.8 ppm. The primary distinction in the ¹H NMR spectra between p-bromoacetanilide and this compound lies in the aromatic region; the para isomer shows two doublets, whereas the ortho isomer (this compound) is expected to produce four distinct signals. chegg.com Computational software can be used to predict these NMR and IR spectra, and cross-referencing these predictions with experimental data provides a high degree of structural accuracy.

A study on a similar compound, 2-bromo-6-methoxynaphthalene, utilized Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set to perform theoretical and experimental investigations on its FT-IR and FT-Raman spectra. The calculated vibrational wavenumbers were scaled to achieve better agreement with experimental values, and a detailed assignment of vibrational modes was carried out using Potential Energy Distribution (PED). nih.gov This approach allows for a comprehensive understanding of the molecule's vibrational characteristics.

Table 1: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Spectral Features |

|---|---|

| Infrared (IR) | ~1650 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (N-H bend) |

| ¹H NMR | ~2 ppm (singlet, acetyl methyl), δ 7.2–7.8 ppm (multiplets, aromatic protons) |

Molecular Docking Studies (e.g., Ligand-Protein Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in pharmacology for understanding how a ligand, such as a derivative of this compound, might interact with a biological target like a protein.

While specific molecular docking studies for this compound were not found in the provided search results, research on related acetanilide derivatives demonstrates the utility of this approach. ijpsr.com For example, docking studies on other acetanilide derivatives have been carried out using software like ArgusLab to investigate their interaction with target proteins. ijpsr.com In a study of bromoacetanilide (B25293) derivatives with potential anti-cancer properties, molecular docking revealed that a compound formed multiple hydrogen bonds with the Fibroblast Growth Factor Receptor 1 (FGFR1), indicating a strong binding affinity that correlated with its observed biological activity.

The general principles of ligand-protein binding involve various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. tainstruments.com The structural features of this compound, such as the acetamido group (a hydrogen bond donor and acceptor) and the lipophilic bromophenyl group, suggest its potential to interact with protein binding sites. mdpi.com Computational docking could be employed to screen this compound against various protein targets to hypothesize potential biological activities or to understand the mechanism of action if an activity is already known.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Bromoacetanilide Research

Vibrational Spectroscopy Methodologies

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. The spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes that induce a change in the dipole moment. For 2'-Bromoacetanilide, key absorptions confirm the presence of the secondary amide group and the substituted benzene (B151609) ring. s-a-s.org

The N-H stretching vibration of the amide group typically appears as a sharp band in the region of 3300-3250 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense peaks in the spectrum, generally observed between 1710-1665 cm⁻¹. orgchemboulder.com The N-H bending vibration (Amide II band) is found around 1550 cm⁻¹. Aromatic C-C stretching vibrations within the benzene ring appear in the 1600-1400 cm⁻¹ region. orgchemboulder.com The C-Br stretching frequency is expected at lower wavenumbers, typically in the 850-550 cm⁻¹ range. orgchemboulder.com

Interactive Table: Characteristic FT-IR Peaks for this compound Users can sort the table by wavenumber or functional group to analyze the spectral data.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~ 3293 | Strong, Sharp | ν(N-H) Stretch | Secondary Amide |

| ~ 3100-3000 | Medium | ν(C-H) Stretch | Aromatic Ring |

| ~ 2920 | Medium | ν(C-H) Stretch | Methyl Group |

| ~ 1665 | Very Strong | ν(C=O) Stretch (Amide I) | Carbonyl (Amide) |

| ~ 1590 | Medium | ν(C=C) Stretch | Aromatic Ring |

| ~ 1540 | Strong | δ(N-H) Bend (Amide II) | Secondary Amide |

| ~ 1440 | Medium | δ(C-H) Bend | Methyl Group |

| ~ 1370 | Medium | δ(C-H) Bend | Methyl Group |

| ~ 750 | Strong | δ(C-H) Out-of-plane Bend | Ortho-disubstituted Ring |

| ~ 650 | Medium | ν(C-Br) Stretch | Aryl Halide |

| Note: Peak positions are approximate and based on typical group frequencies and data from structurally related compounds. orgchemboulder.comharricksci.combnmv.ac.inspecac.com ν = stretching, δ = bending. |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It detects vibrational modes that cause a change in the polarizability of the molecule's electron cloud. tum.de This often means that vibrations involving non-polar bonds, which may be weak in the IR spectrum, produce strong signals in the Raman spectrum. The use of a near-infrared laser, such as a Nd:YAG laser operating at 1064 nm, minimizes sample fluorescence, which can obscure the much weaker Raman scattering effect. tum.denpl.co.uk

For this compound, the aromatic ring vibrations and the C-Br stretch are typically strong and easily identified. While the carbonyl stretch is also visible, it is often less intense than in the FT-IR spectrum. The symmetric stretching of the benzene ring is particularly Raman active. libretexts.org

Interactive Table: Characteristic FT-Raman Peaks for this compound Users can sort the table by Raman shift or functional group to analyze the spectral data.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~ 3060 | Medium | ν(C-H) Stretch | Aromatic Ring |

| ~ 1660 | Weak | ν(C=O) Stretch (Amide I) | Carbonyl (Amide) |

| ~ 1590 | Strong | ν(C=C) Stretch | Aromatic Ring |

| ~ 1250 | Medium | δ(C-H) Bend | Aromatic Ring |

| ~ 1030 | Strong | Ring Breathing Mode | Aromatic Ring |

| ~ 650 | Strong | ν(C-Br) Stretch | Aryl Halide |

| Note: Peak positions are approximate and based on typical group frequencies and data from structurally related compounds. tum.decsic.es ν = stretching, δ = bending. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR and ¹³C NMR Investigations

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one expects a singlet for the methyl (–CH₃) protons, a singlet for the amide (N-H) proton, and a complex multiplet pattern for the four aromatic protons on the ortho-substituted ring.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. This compound has eight distinct carbon signals: one for the methyl group, one for the carbonyl group, and six for the aromatic carbons. The chemical shifts are influenced by the electronegativity and magnetic anisotropy of the substituents.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃ Users can sort the table by atom type or chemical shift.

| Atom Type | Predicted Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration |

| -CH ₃ | ~ 2.2 | Singlet | 3H |

| -NH - | ~ 7.8 (broad) | Singlet | 1H |

| Aromatic H | ~ 7.0 - 8.3 | Multiplet | 4H |

| -C H₃ | ~ 25 | N/A | N/A |

| C -Br (C-2') | ~ 114 | N/A | N/A |

| Aromatic C -H | ~ 122 - 133 | N/A | N/A |

| C -N (C-1') | ~ 136 | N/A | N/A |

| -C =O | ~ 168 | N/A | N/A |

| Note: Chemical shifts are predicted values based on standard functional group ranges and substituent effects. Actual values may vary based on solvent and concentration. sigmaaldrich.comorgchemboulder.com |

Advanced 2D NMR Techniques

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecule's connectivity. s-a-s.orgspectrabase.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. nist.gov For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their relative positions. It helps to unravel the complex multiplet in the aromatic region. s-a-s.org

HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nist.gov This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum. For instance, the proton signal at ~2.2 ppm would show a cross-peak to the carbon signal at ~25 ppm, assigning them as the methyl group. s-a-s.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. nist.gov HMBC is crucial for piecing together the molecular skeleton. For example, it would show a correlation from the methyl protons (~2.2 ppm) to the carbonyl carbon (~168 ppm), and from the amide proton (~7.8 ppm) to the aromatic C-1' and the carbonyl carbon, confirming the acetamido fragment and its connection to the phenyl ring.

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is a high-sensitivity analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. orgchemboulder.com

For this compound (C₈H₈BrNO), the molecular weight is 214.06 g/mol . nih.gov A key feature in its mass spectrum is the presence of two molecular ion peaks of nearly equal intensity at m/z 213 and 215, corresponding to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). rsc.org This distinctive M+ and M+2 pattern is a clear indicator of a monobrominated compound.

Common fragmentation pathways under electron ionization (EI) include the cleavage of the amide bond. The most abundant fragment is often the acylium ion [CH₃CO]⁺ at m/z 43. Another significant fragmentation involves the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion, leading to the 2-bromoaniline (B46623) radical cation at m/z 171/173. nih.gov The PubChem database lists major peaks at m/z 173, 134, and 43 for this compound. nih.gov

In modern pharmaceutical analysis, MS is frequently coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC). High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values with extremely high accuracy (sub-ppm). harricksci.comcsustan.edu This allows for the confident determination of the elemental composition of the parent ion and any detected impurities. libretexts.org LC-MS/MS methods are particularly powerful for impurity profiling, where impurities are separated chromatographically and then subjected to fragmentation to elucidate their structures, even when present at very low levels. csustan.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. scioninstruments.comthermofisher.com For the analysis of this compound, the sample is first vaporized and separated into its components within the gas chromatograph using a capillary column. thermofisher.com The separated components then enter the mass spectrometer, which acts as a detector. scioninstruments.com

In the mass spectrometer, molecules are ionized, typically through electron ionization (EI). This process fragments the molecule in a reproducible way. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these fragments. This fragmentation pattern serves as a molecular "fingerprint," allowing for structural elucidation and confirmation. researchgate.net The mass spectrum of this compound exhibits a characteristic pattern due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in distinctive isotopic patterns for bromine-containing fragments. nist.gov

Key fragmentation pathways for this compound include the loss of ketene (CH₂=C=O) from the molecular ion and the cleavage of the C-N bond. nist.gov The NIST WebBook provides mass spectral data for Acetamide (B32628), N-(2-bromophenyl)-, confirming its molecular weight and fragmentation behavior. nist.gov

| Fragment Name/Description | Plausible Structure | m/z Value |

|---|---|---|

| Molecular Ion | [C₈H₈BrNO]⁺• | 213/215 |

| Loss of Ketene | [C₆H₆BrN]⁺• | 171/173 |

| Acylium Ion | [CH₃CO]⁺ | 43 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of outer electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). shu.ac.uklibretexts.org This technique is particularly useful for studying compounds with chromophores—functional groups that absorb light in the UV-Vis range. shu.ac.uk

In this compound, the key chromophores are the benzene ring and the amide group. The absorption of UV radiation by these groups leads to electronic transitions. The primary transitions observed are π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms in the amide group. shu.ac.uk

π → π transitions:* These are high-energy transitions characteristic of the conjugated π system of the benzene ring. They typically result in strong absorption bands. shu.ac.uk

n → π transitions:* These transitions involve promoting a non-bonding electron (from the lone pairs on oxygen or nitrogen) to an anti-bonding π* orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions. shu.ac.uk

The absorption maxima (λmax) and intensity (molar absorptivity, ε) are sensitive to the molecular structure and the solvent used. UV-Vis spectroscopy is also employed in kinetic studies to monitor reactions. For instance, in a nucleophilic substitution reaction involving this compound, the rate can be determined by monitoring the change in absorbance at a wavelength specific to a reactant or product over time.

| Electronic Transition | Involved Orbitals | Typical Wavelength Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π | π bonding to π antibonding | 200 - 400 | High (ε = 1,000-10,000) |

| n → π | non-bonding to π antibonding | 200 - 700 | Low (ε = 10-100) |

Chromatographic Separation and Analysis Methodologies

Thin-Layer Chromatography (TLC) is a simple, fast, and inexpensive technique widely used to monitor the progress of a chemical reaction. libretexts.orgsilicycle.com It operates on the principle of separating components of a mixture based on their differential affinities for a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.org

In the context of this compound research, TLC is invaluable for tracking its synthesis or its consumption in a subsequent reaction. For example, during the synthesis of this compound via the bromination of acetanilide (B955), a TLC plate is spotted with the starting material (acetanilide), the reaction mixture, and a "co-spot" containing both. libretexts.org The plate is then developed in a suitable eluent, such as a 1:3 mixture of ethyl acetate (B1210297) and hexane.

The components separate based on polarity; less polar compounds travel further up the plate. The positions of the spots are identified by their Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org The reaction is considered complete when the spot corresponding to the starting material disappears from the reaction mixture lane and a new spot, corresponding to the product (this compound), appears. libretexts.org Visualization is typically achieved under UV light.

| Compound | Hypothetical Rf Value (Ethyl Acetate/Hexane 1:3) | Role in Reaction |

|---|---|---|

| Acetanilide | ~0.3 | Starting Material |

| This compound | ~0.5 | Product |

Gas-Liquid Chromatography (GLC) is a form of gas chromatography where the mobile phase is a gas and the stationary phase is a non-volatile liquid coated on a solid support within a column. wjpsronline.comsavemyexams.com The separation is based on the partitioning of the analyte between the gaseous mobile phase and the liquid stationary phase. sscollegejehanabad.org